molecular formula C18H16ClFN2O4 B2639185 N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 955243-93-3

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2639185
CAS No.: 955243-93-3
M. Wt: 378.78
InChI Key: PQGADZCSAHLQRW-UHFFFAOYSA-N
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Description

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H16ClFN2O4 and its molecular weight is 378.78. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Efficiency and Ligand-Protein Interactions

Compounds similar to the queried chemical, such as N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, have been studied for their potential use as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds show good light harvesting efficiency (LHE) and a positive free energy of electron injection, making them suitable for photovoltaic applications. Additionally, molecular docking studies using the Schrodinger suite have been conducted to understand the binding interactions of these compounds with Cyclooxygenase 1 (COX1), indicating their potential biological activity Y. Mary et al., 2020.

Antibacterial and Antifungal Activities

Various acetamide derivatives have been synthesized and evaluated for their in vitro antibacterial against pathogens like E. coli, S. aureus, and antifungal activity against C. albicans. Compounds with specific substitutions on the thiazolidinone ring attached to the acetamido group have shown significant activity against these microorganisms, highlighting their potential as antimicrobial agents Shiv Kumar et al., 2012.

Anticancer Activity

The synthesis of novel acetamide derivatives has also been investigated for their potential anticancer activity. For instance, compounds were synthesized and assayed for anti-inflammatory activity, demonstrating significant effects among several derivatives. This suggests the therapeutic potential of these compounds in treating diseases characterized by inflammation K. Sunder & Jayapal Maleraju, 2013.

Molecular Docking and QSAR Studies

Further research includes the synthesis and QSAR studies of derivatives as potential antibacterial agents, exploring the structural and physicochemical parameters that contribute to their activity. These studies provide insights into the design of more effective antimicrobial agents by understanding the positive contribution of specific substituents N. Desai et al., 2008.

Properties

IUPAC Name

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O4/c19-12-4-3-5-13(8-12)22-10-14(26-18(22)24)9-21-17(23)11-25-16-7-2-1-6-15(16)20/h1-8,14H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGADZCSAHLQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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